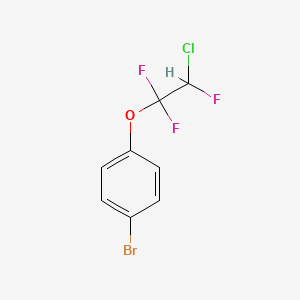

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (abbreviated as 4S-HPT) is an important organic compound in the field of synthetic chemistry, pharmacology, and biochemistry. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used as a GABA agonist in scientific research. It has been studied for its potential therapeutic applications in neurological diseases such as epilepsy and anxiety, as well as its use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential therapeutic applications in neurological diseases such as epilepsy and anxiety. It has also been used in laboratory experiments to study the effects of GABA agonists on neuronal activity. It has been used to study the effects of GABA agonists on synaptic plasticity, learning and memory, and the development of neuronal networks. In addition, it has been used to study the effects of GABA agonists on the regulation of neurotransmitter release and the modulation of neuronal excitability.

Wirkmechanismus

Target of Action

Similar compounds such as 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin a2, have been shown to interact with macrophages .

Mode of Action

For instance, 3-(4-Hydroxyphenyl)propionic acid has been shown to reduce cellular lipid accumulation and inhibit foam cell formation in macrophages . It promotes cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 .

Biochemical Pathways

Related compounds like 3-(4-hydroxyphenyl)propionic acid have been shown to regulate cellular lipid metabolism and suppress cellular oxidative stress and inflammation .

Result of Action

Related compounds like 3-(4-hydroxyphenyl)propionic acid have been shown to significantly reduce cellular lipid accumulation and inhibit foam cell formation .

Vorteile Und Einschränkungen Für Laborexperimente

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an attractive compound for use in laboratory experiments due to its relatively low cost and ease of synthesis. However, it has some limitations as well. It has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, its effects can be variable depending on the dose and the duration of administration.

Zukünftige Richtungen

There are a number of potential future directions for research on (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. These include further studies on its therapeutic potential in neurological diseases such as epilepsy and anxiety, as well as its potential use in the treatment of depression. In addition, further research is needed to elucidate the mechanism of action of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and to determine its effects on other neurological disorders. Finally, further research is needed to determine the optimal dose and duration of administration for (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid in order to maximize its therapeutic effects.

Synthesemethoden

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized through a variety of methods. The most common way is the Claisen-Schmidt condensation of 3-hydroxybenzaldehyde and thioglycolic acid. This is a two-step reaction that involves the formation of an imine intermediate, which is then hydrolyzed to form (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Other methods include the reaction of 3-hydroxybenzaldehyde with thiourea, the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide, and the reaction of 3-hydroxybenzaldehyde with thiocyanic acid.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves the condensation of 3-hydroxybenzaldehyde with cysteine followed by oxidation and cyclization to form the desired product.", "Starting Materials": [ "3-hydroxybenzaldehyde", "cysteine", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzaldehyde (1.0 g, 8.2 mmol) and cysteine (1.2 g, 10.2 mmol) in 20 mL of 1 M sodium hydroxide solution.", "Step 2: Add hydrogen peroxide (1.0 mL, 30% w/w) dropwise to the reaction mixture with stirring at room temperature for 2 hours.", "Step 3: Adjust the pH of the reaction mixture to 4.0 with acetic acid.", "Step 4: Add ethanol (20 mL) to the reaction mixture and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with ethanol.", "Step 6: Dry the product under vacuum to obtain (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid as a white solid (yield: 80%)." ] } | |

CAS-Nummer |

1217529-11-7 |

Produktname |

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Molekularformel |

C10H11NO3S |

Molekulargewicht |

225.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.